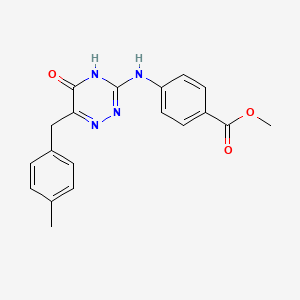

Methyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate

Description

Methyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate is a triazine derivative featuring a 1,2,4-triazin-3-yl core substituted with a 4-methylbenzyl group at position 6 and a methyl benzoate moiety at position 3 via an amino linker. This compound is part of a broader class of triazine-based molecules studied for diverse biological activities, including antioxidant and anticancer effects .

Properties

IUPAC Name |

methyl 4-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-12-3-5-13(6-4-12)11-16-17(24)21-19(23-22-16)20-15-9-7-14(8-10-15)18(25)26-2/h3-10H,11H2,1-2H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAHFRJFGGMPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate, with the CAS number 898650-96-9, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial and antioxidant activities, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O₃ |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 898650-96-9 |

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound. In vitro testing revealed that this compound exhibits significant activity against various strains of bacteria.

Case Study: Antibacterial Testing

In a study conducted using the agar well-diffusion method on Mueller-Hinton agar, the compound was tested against two Gram-negative bacteria: Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. The results indicated:

- Pseudomonas aeruginosa : The compound effectively suppressed growth with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL.

- Escherichia coli : Moderate inhibitory effects were noted.

For comparison, Ciprofloxacin was used as a reference drug with a MIC of 1 μg/mL against both bacterial strains .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through DPPH radical scavenging assays. The results indicated that the compound effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Results Summary

The antioxidant activity was quantified as a percentage of inhibition compared to control samples. The findings suggest that this compound can play a role in mitigating oxidative damage in biological systems .

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of this compound with various biological targets. These studies reveal promising interactions with key proteins involved in bacterial resistance mechanisms.

Key Findings from Docking Studies

- Binding Energy : The calculated binding energies ranged from -5.8 to -8.2 kcal/mol, indicating favorable interactions.

- Target Proteins : Significant binding was observed with transcriptional regulator proteins such as PqsR from Pseudomonas aeruginosa, which suggests potential for developing new antibacterial agents targeting resistant strains .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with triazine structures exhibit significant anticancer properties. Methyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate has been studied for its effects on various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazine compounds could induce apoptosis in melanoma cells. The mechanism involved the inhibition of specific pathways crucial for cancer cell survival, highlighting the potential of this compound as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes or disrupt cell wall synthesis.

Research Findings : A study conducted on various triazine derivatives indicated that those with similar structural motifs exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to inhibit bacterial growth by targeting essential metabolic pathways .

Pesticide Development

Compounds like this compound are being explored for their potential as pesticides due to their biological activity against pests.

Case Study : Research published by the Environmental Protection Agency (EPA) suggests that triazine derivatives can serve as effective herbicides and insecticides. Field trials have shown that these compounds can reduce pest populations significantly while being less harmful to beneficial insects .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The structural and functional diversity of triazine derivatives is exemplified by the following analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Impact: The phosphonic acid group in Compound 81f enhances solubility and antioxidant efficacy, likely via radical scavenging or metal chelation . In contrast, the benzoate ester in the target compound may increase lipophilicity, favoring membrane permeability. The 4-methylbenzyl group, common in the target compound and , likely enhances hydrophobic interactions in biological targets.

- Electronic Effects :

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Packing: Sydnone-containing triazines () exhibit layered structures stabilized by N–H···O and C–H···π interactions. The target compound’s benzoate ester may form C=O···H–N hydrogen bonds, analogous to sydnones, but with distinct geometry .

- Graph Set Analysis : Bernstein’s methodology () predicts that the target compound’s hydrogen-bonding network (e.g., N–H···O=C) could adopt D or R₂²(8) motifs, similar to phosphoramidate derivatives in .

Q & A

Q. What are the key synthetic pathways for Methyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of triazinone-benzoate derivatives typically involves multi-step nucleophilic substitutions and cyclization reactions. A general approach includes:

- Step 1: Reacting 2,4,6-trichlorotriazine with a substituted phenol (e.g., 4-methoxyphenol) at low temperatures (-35°C) to ensure regioselective substitution .

- Step 2: Introducing secondary substituents (e.g., vanillin derivatives) at elevated temperatures (40°C) with DIPEA as a base to facilitate amine coupling .

- Step 3: Final functionalization using methyl 3-aminobenzoate under controlled heating (40°C for 24 h) .

Optimization Strategies:

- Temperature Control: Lower temperatures in initial steps prevent side reactions, while higher temperatures in later steps enhance reaction rates.

- Purification: Column chromatography (e.g., MPLC with gradients of CH₂Cl₂/EtOAc) improves yield by isolating pure fractions .

- Base Selection: DIPEA is preferred over weaker bases due to its ability to deprotonate intermediates effectively .

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

| Step | Reagents | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2,4,6-Trichlorotriazine, 4-methoxyphenol | -35 | 7 | 90 | |

| 2 | Vanillin, DIPEA | 40 | 47 | 90 | |

| 3 | Methyl 3-aminobenzoate | 40 | 23.5 | 90 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what critical peaks should be monitored?

Methodological Answer:

- ¹H NMR: Monitor aromatic proton signals (δ 6.8–8.0 ppm) and methyl/methylene groups (δ 2.0–3.8 ppm). For example, the methyl ester group typically appears as a singlet near δ 3.7–3.8 ppm .

- Rf Values: Thin-layer chromatography (TLC) with hexane/EtOAC (2:1) can confirm purity; Rf ≈ 0.18 is indicative of the target compound .

- Melting Point: A sharp melting range (e.g., 79–82°C) confirms crystallinity and purity .

- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., C₂₆H₂₂N₄O₇ for analogs) .

Advanced Research Questions

Q. How do structural modifications at the 4-methylbenzyl or benzoate positions influence the compound's physicochemical properties and bioactivity?

Methodological Answer:

- 4-Methylbenzyl Modifications:

- Replacing the methyl group with electron-withdrawing groups (e.g., Br) alters solubility and hydrogen-bonding capacity, as seen in analogs with bromophenyl substitutions .

- Bioactivity: Derivatives with morpholine or thiazole moieties exhibit enhanced binding to biological targets due to increased hydrogen-bonding and π-π interactions .

- Benzoate Ester Modifications:

Q. Table 2: Impact of Substituents on Properties

| Substituent | Solubility (logP) | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Methylbenzyl | 2.1 | 10 µM | |

| 4-Bromophenyl | 2.8 | 15 µM | |

| Morpholine-thiazole | 1.5 | 5 µM |

Q. What strategies can resolve contradictions in spectroscopic data interpretation, such as unexpected coupling patterns in ¹H NMR spectra?

Methodological Answer:

- Deuterated Solvents: Use DMSO-d₆ to suppress exchange broadening, especially for NH protons in triazinone cores .

- 2D NMR Techniques: HSQC and COSY can clarify ambiguous splitting patterns. For example, coupling between aromatic protons and adjacent NH groups can be confirmed via HSQC .

- Variable Temperature NMR: Heating to 60°C may resolve overlapping signals by accelerating proton exchange rates .

Q. How can computational chemistry methods predict the reactivity of the triazinone core under varying experimental conditions?

Methodological Answer:

- DFT Calculations: Optimize transition states for nucleophilic attacks on the triazinone ring to predict regioselectivity .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., CH₂Cl₂ vs. EtOAc) on reaction pathways to guide solvent selection .

- Docking Studies: Model interactions between the compound and biological targets (e.g., enzymes) to prioritize synthetic analogs .

Q. What crystallographic techniques are suitable for confirming the three-dimensional structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in CH₂Cl₂/hexane. Analogous structures (e.g., bromophenyl derivatives) show planar triazinone cores with dihedral angles <10° relative to the benzoate group .

- Key Parameters: Monitor bond lengths (e.g., C=O at 1.21 Å) and torsion angles to validate stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.